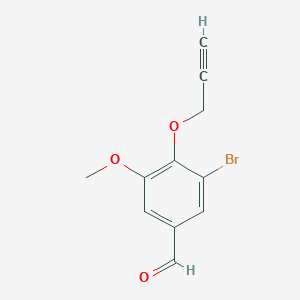

3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

Description

3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS: 143230-65-3; InChIKey: VTYXTUCZPDRKOD-UHFFFAOYSA-N) is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position, a methoxy group at the 5-position, and a propargyloxy (prop-2-yn-1-yloxy) moiety at the 4-position of the aromatic ring . This compound is structurally designed for applications in organic synthesis, particularly in click chemistry via the alkyne group, and as a precursor for pharmaceuticals or agrochemicals. Its synthesis likely involves propargylation of a brominated vanillin derivative, as evidenced by analogous routes for related compounds (e.g., 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde) .

Properties

IUPAC Name |

3-bromo-5-methoxy-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-7H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYXTUCZPDRKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 3-bromo-5-methoxybenzaldehyde.

Alkylation Reaction: The benzaldehyde derivative undergoes an alkylation reaction with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to introduce the prop-2-yn-1-yloxy group.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., DMF, ethanol).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed:

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid.

Reduction: 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzyl alcohol.

Scientific Research Applications

3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.

Biological Studies: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Material Science: The compound’s functional groups make it suitable for the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde depends on its application:

Biological Targets: When used as a probe, the compound can covalently modify biological targets through its brominated linker and alkyne tag.

Pathways Involved: The compound can participate in click chemistry reactions, facilitating the study of biological pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Alkoxy Group

The propargyloxy group in the target compound distinguishes it from analogues with other alkoxy substituents. Key comparisons include:

- Propargyloxy vs. Allyloxy : The propargyloxy group’s triple bond confers greater reactivity in Huisgen cycloaddition (click chemistry) compared to allyloxy’s double bond, which is more prone to oxidation or polymerization .

Positional Isomerism and Bromine Substitution

The 3-bromo substitution contrasts with 5-bromo derivatives (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde) , where bromine placement alters electronic effects. For example:

- 3-Bromo substitution : Electron-withdrawing effect deactivates the aromatic ring, directing electrophilic attacks to specific positions.

- 5-Bromo derivatives : Bromine at the 5-position (relative to aldehyde) may influence hydrogen bonding or steric hindrance in crystal packing .

Physicochemical Properties

- Solubility : Propargyloxy derivatives exhibit lower solubility in polar solvents compared to pyridinylmethoxy analogues due to reduced hydrogen-bonding capacity .

- Thermal Stability : Propargyloxy groups are thermally stable under mild conditions but may decompose at high temperatures, unlike allyloxy groups, which polymerize readily .

Biological Activity

3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C11H9BrO3

Molecular Weight: 273.09 g/mol

IUPAC Name: this compound

The compound features a bromine atom, a methoxy group, and a prop-2-yn-1-yloxy substituent on a benzaldehyde backbone, contributing to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material: The synthesis begins with 3-bromo-5-methoxybenzaldehyde.

- Alkylation Reaction: This benzaldehyde derivative undergoes alkylation with propargyl alcohol in the presence of potassium carbonate (K2CO3).

- Reaction Conditions: The reaction is performed in dimethylformamide (DMF) at elevated temperatures to facilitate product formation.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through covalent modification. The unique alkyne functional group allows it to participate in click chemistry reactions, which are valuable for studying molecular interactions in biological systems.

Antioxidant and Neuroprotective Properties

A study evaluated various aldehydes, including derivatives similar to this compound, for antioxidant and neuroprotective activities. These compounds were designed as multitarget directed ligands (MTDLs) capable of blocking calcium channels, indicating potential neuroprotective effects against oxidative stress .

Cytotoxicity and Cancer Research

In cancer research, compounds similar to this compound have been tested for their cytotoxic effects on various cancer cell lines. For instance, derivatives showed selective inhibition of tumor cell proliferation while sparing normal cells, indicating a promising therapeutic index. This selectivity is crucial for developing effective anticancer agents with minimal side effects.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and methoxy groups | Potential neuroprotective and antimicrobial activities |

| 4-(Prop-2-yn-1-yloxy)benzaldehyde | Lacks bromine and methoxy | Reduced reactivity; less versatile |

| 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | Similar structure without methoxy | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.